![molecular formula C23H20N4O3S2 B2604530 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide CAS No. 864939-24-2](/img/structure/B2604530.png)
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
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Description
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide, also known as EPL, is a small molecule inhibitor that has been extensively studied in the field of cancer research. EPL is a potent inhibitor of the enzyme heat shock protein 90 (HSP90), which is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 has emerged as a promising strategy for the treatment of cancer, and EPL has shown great potential as a therapeutic agent.
Scientific Research Applications
Heterocyclic Synthesis
Thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis to yield a variety of nitrogen nucleophiles, demonstrating the importance of similar compounds in the development of novel heterocyclic compounds with potential applications in medicinal chemistry and organic synthesis R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, Susan I. Aziz, 2004.
Antimicrobial and Antituberculosis Activity
Compounds structurally related to 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide have been investigated for their antimicrobial and antituberculosis activities, indicating their potential in developing new therapeutic agents. For instance, thiazole-aminopiperidine hybrids have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors V. U. Jeankumar, J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, D. Sriram, 2013.
Anticancer Activity
A multicomponent approach to synthesize thiazolo[3,2-a]pyridines has revealed compounds with promising anticancer activity across a range of cancer cell lines, highlighting the potential of similar compounds in cancer research C. Altuğ, A. Burnett, Esra Caner, Y. Dürüst, M. Elliott, R. J. Glanville, Carol Guy, A. Westwell, 2011.
Novel Synthesis Methods
The development of novel synthesis methods for heterocyclic compounds is another area of application. For example, one-pot green synthesis has been applied to synthesize novel thiazolepyridine conjugated benzamides as anti-bacterial agents, demonstrating the compound's relevance in green chemistry and antibacterial research Chepyala Karuna, C. V. Reddy, R. Syed, A. Atta, 2021.
properties
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S2/c1-2-27(19-8-4-3-5-9-19)32(29,30)20-12-10-17(11-13-20)22(28)26-23-25-21(16-31-23)18-7-6-14-24-15-18/h3-16H,2H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDXUXIEVBOWPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide |
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